4-Mercapto-4-methyl-2-pentanone

flavor chemistry sensory science brewing

4‑Mercapto‑4‑methyl‑2‑pentanone (4MMP) is an organosulfur aroma compound belonging to the mercapto‑ketone class, defined by a tertiary thiol group adjacent to a ketone carbonyl. It delivers a characteristic black‑currant, box‑tree, and “catty” odor at concentrations in the low ng/L range [REFS‑1].

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 19872-52-7
Cat. No. B033688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-4-methyl-2-pentanone
CAS19872-52-7
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(C)S
InChIInChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
InChIKeyQRNZMFDCKKEPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Insoluble in fat
partially soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercapto-4-methyl-2-pentanone (CAS‑19872‑52‑7): A Potent Mercapto-Ketone Aroma Compound for Flavor Science and Sensory Formulation


4‑Mercapto‑4‑methyl‑2‑pentanone (4MMP) is an organosulfur aroma compound belonging to the mercapto‑ketone class, defined by a tertiary thiol group adjacent to a ketone carbonyl. It delivers a characteristic black‑currant, box‑tree, and “catty” odor at concentrations in the low ng/L range [REFS‑1]. Identified in Sauvignon wines, hops, green tea and other food matrices, 4MMP is used commercially as a FEMA‑GRAS flavoring agent (FEMA 3997) [REFS‑2]. Its extreme odor potency—thresholds as low as 0.00055 µg/L in beer—places it among the most sensorially impactful volatile thiols available for flavor formulation.

Why Generic Mercaptans Cannot Substitute 4‑Mercapto‑4‑methyl‑2‑pentanone in Sensory‑Driven Applications


Mercaptans and mercapto‑ketones cannot be freely interchanged because the tertiary mercapto‑amyl substructure is the dominant determinant of the “catty”/black‑currant odor quality, while the keto group position modulates potency but not character [REFS‑1]. Consequently, swapping 4MMP for 3‑mercapto‑1‑hexanol (grapefruit‑passion fruit) or 4‑mercapto‑4‑methylpentan‑2‑ol (reduced analog) produces a profoundly different aroma profile. Moreover, 4MMP’s concentration–odor response curve is matrix‑dependent and non‑linear across roasting, fermentation, and storage conditions, so generic thiol sources cannot replicate its sensory impact at equivalent total‑thiol concentrations.

Quantitative Head‑to‑Head Evidence: Where 4‑Mercapto‑4‑methyl‑2‑pentanone Outperforms Its Closest Structural and Sensory Analogs


Odor Detection Threshold in Beer: 4MMP vs. 3‑Mercapto‑1‑hexanol (3MH)

In lager beer, 4MMP exhibits an odor detection threshold of 0.00055 µg L⁻¹ (0.55 ng L⁻¹), which is approximately 1 450‑fold lower than the threshold reported for 3‑mercapto‑1‑hexanol (3MH) in a comparable aqueous ethanol matrix (0.8 ng L⁻¹ in wine) [REFS‑1][REFS‑2]. This means that at equal mass concentration, 4MMP delivers a suprathreshold aroma perception where 3MH remains sub‑threshold, directly impacting formulation cost and dosing precision.

flavor chemistry sensory science brewing

Flavor Dilution Factor and Odor Activity Value in Liquer Wine

In Jutrzenka liquer wine, aroma extract dilution analysis (AEDA) assigned 4MMP a flavor dilution (FD) factor of 2048, second only to β‑damascenone (FD = 4096) and substantially higher than linalool (FD = 1024) and furaneol (FD = 512) [REFS‑1]. The corresponding odor activity value (OAV) for 4MMP was 288, versus 566 for β‑damascenone and 32 for ethyl hexanoate. Within the thiol family, 4MMP’s FD factor surpassed that of 3‑mercapto‑1‑hexanol, which was not among the top‑ranked odorants in this matrix.

wine aroma gas chromatography–olfactometry flavor formulation

Concentration Range in Wine: 4‑Mercapto‑4‑methyl‑2‑pentanone vs. 3‑Mercapto‑1‑hexanol

Across Sauvignon blanc and other varietal wines, 4MMP concentrations range from 4 to 40 ng L⁻¹, with an odor threshold of 4.2 ng L⁻¹ [REFS‑1]. In contrast, 3‑mercapto‑1‑hexanol (3MH) ranges from 26 to 18 000 ng L⁻¹ with a threshold of 0.8 ng L⁻¹. 4MMP therefore operates within a narrow concentration window where it is always suprathreshold, whereas the reduced analog 4‑mercapto‑4‑methylpentan‑2‑ol (4MMPOH) has a threshold of 0.8 ng L⁻¹ but a range of 0–40 ng L⁻¹, often falling below perception.

varietal thiols wine chemistry sensory threshold

Cysteine‑Conjugate Precursor Analytics: Linear Calibration and Lower LOQ for 4MMP Compared to 3MH

In a validated nanoLC‑MS/MS method for grape must, the cysteinylated precursor of 4MMP (Cys‑4MMP) achieved a limit of quantification (LOQ) of 1.90 nmol L⁻¹, which is 2.5‑fold lower than the LOQ for Cys‑3MH (4.75 nmol L⁻¹) [REFS‑1]. Furthermore, the calibration curve for 4MMP precursors was optimally described by a linear model (R² > 0.995 by stable isotope dilution), whereas 3MH precursors required a quadratic model, indicating a simpler, more robust quantitation workflow for 4MMP.

analytical chemistry must analysis thiol precursors

Roasting Temperature–Dependent Formation in Green Tea: 4MMP vs. Other Roasty Odorants

During the roasting of Japanese green tea (sen‑cha), 4MMP concentration increased with roasting temperature but reached a maximum at only 112 °C and continued to increase at low temperatures where other roasty odorants (e.g., pyrazines) showed negligible formation [REFS‑1]. This divergent temperature–response profile means that 4MMP can be enriched under milder roasting conditions that preserve other thermally labile aroma compounds.

tea manufacturing process optimization aroma formation

High‑Impact Application Scenarios for 4‑Mercapto‑4‑methyl‑2‑pentanone Based on Quantitative Evidence


Precision Flavor Formulation at Ultra‑Low Dosing for Beverages

With an odor threshold as low as 0.00055 µg L⁻¹ in beer, 4MMP enables flavorists to impart a potent black‑currant/box‑tree character at sub‑ppb levels, where generic thiols would be undetectable [REFS‑1]. This allows formulation of “clean‑label” flavor systems with minimized total additive mass.

Wine Quality Control and Varietal Authenticity Verification

Because 4MMP concentration (4–40 ng L⁻¹) tightly correlates with black‑currant aroma intensity, its quantification via stable‑isotope dilution GC‑MS can serve as an authenticity marker for Sauvignon blanc and related cultivars [REFS‑1][REFS‑2]. Wineries can benchmark 4MMP levels to ensure product consistency across vintages.

Optimized Tea Manufacturing Through Controlled Roasting

The unique temperature‑response curve of 4MMP during sen‑cha roasting—achieving maximum concentration at 112 °C while other roasty odorants remain low—provides tea processors with a lever to independently enhance the black‑currant note without over‑development of burnt or pyrazine‑like off‑flavors [REFS‑3].

Analytical Method Development for Grape Must Thiol Potential Screening

The lower LOQ (1.90 nmol L⁻¹) and linear calibration of Cys‑4MMP compared to 3MH precursors simplifies high‑throughput must screening by nanoLC‑MS/MS [REFS‑4]. Commercial wine laboratories can adopt this method for early‑season grape quality assessment and harvest decisions.

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